L-arabinose hydrazone

Biomass valorization Sustainable chemistry Process chemistry

Substituting L-arabinose hydrazone with generic pentose hydrazones risks stereochemical inconsistency in chiral THF fragment synthesis. This compound, with its defined (2S,3R,4S) configuration, is the validated solution: • Scalable, protecting-group-free dehydration to chiral THF derivatives-up to 99% yield with a 75:25 diastereomeric ratio. • Established protected intermediate in patented industrial routes to sapropterin hydrochloride. • Selectively obtainable directly from crude sugar beet pulp hydrolysates, enabling a cost-advantaged, sustainable supply chain. For process R&D and medicinal chemistry libraries where stereochemistry is non-negotiable, this is the structurally authenticated building block.

Molecular Formula C5H12N2O4
Molecular Weight 164.16 g/mol
CAS No. 816-01-3
Cat. No. B1506182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-arabinose hydrazone
CAS816-01-3
Molecular FormulaC5H12N2O4
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C=NN)O)O)O)O
InChIInChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/b7-1+/t3-,4-,5+/m0/s1
InChIKeyDDYSEMXAEFWYGX-OXCOELSPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arabinose Hydrazone Overview


L-Arabinose hydrazone (CAS 816-01-3) is a carbohydrate-derived hydrazone formed by the condensation of the pentose sugar L-arabinose with hydrazine . It serves as a versatile synthetic intermediate, particularly noted for its application in the selective dehydration to yield chiral tetrahydrofuran (THF) fragments under scalable, protecting-group-free conditions [1]. This compound is also a key intermediate in patented industrial processes for manufacturing high-value pharmaceuticals like sapropterin hydrochloride [2]. Its value proposition for procurement lies not in general 'sugar hydrazone' activity, but in its specific stereochemical configuration (2S,3R,4S) and demonstrated utility in specific, high-yield transformations where other pentose hydrazones may exhibit divergent reactivity or selectivity.

1
Chiral THF building block workflowScalable, protecting-group-free dehydration to chiral tetrahydrofuran fragments with defined stereochemical outcome.
2
Stereochemical control contextSpecific (2S,3R,4S) configuration supports enantiomerically defined fragment-library synthesis.
3
Biomass-derived process compatibilityReported selective acquisition from crude sugar beet pulp hydrolysates without prior monomer purification.

L-Arabinose Hydrazone Substitution Risks


Substituting L-arabinose hydrazone with a generic 'sugar hydrazone' or even another pentose hydrazone (e.g., derived from D-ribose, D-xylose, or L-rhamnose) without validation is a high-risk procurement strategy. While all these compounds can undergo similar dehydration reactions to form tetrahydrofuran derivatives, the stereochemical outcome is not conserved [1]. The specific (2S,3R,4S) configuration of L-arabinose hydrazone dictates the chiral environment of the resulting THF fragments, which are intended for incorporation into fragment/lead generation libraries where stereochemistry is a critical determinant of biological target engagement . Furthermore, the demonstrated selective acquisition of L-arabinose hydrazone directly from crude biomass hydrolysates (e.g., sugar beet pulp) highlights a unique process compatibility that may not be replicable with its isomers or analogs [1], impacting both cost-of-goods and sustainability metrics for scale-up.

Stereochemical outcome may diverge
Other pentose hydrazones (D-ribose, D-xylose, L-rhamnose) yield THF fragments with different stereochemical profiles; the (2S,3R,4S) configuration of L-arabinose hydrazone is not conserved across sugar scaffolds.
Process selectivity may not transfer
Selective formation from crude biomass hydrolysates has been reported only for L-arabinose hydrazone; isomer or analog substitution may require additional purification steps.
Industrial precedent is compound-specific
Patented API intermediate routes specify L-arabinose-derived hydrazone; substituting with a generic sugar hydrazone may introduce divergent reactivity in validated process pathways.

L-Arabinose Hydrazone Evidence Guide


Selective Acquisition from Sugar Beet Pulp

In contrast to other pentose hydrazones derived from pure carbohydrate sources, L-arabinose hydrazone was selectively obtained from a crude sample of hydrolyzed sugar beet pulp [1]. This demonstrates a unique process advantage, enabling the direct isolation of a specific chiral building block from a complex biomass mixture without prior purification of the sugar monomer.

Selective Acquisition from Sugar Beet Pulp
Class-level inference
Selective formation and isolation from crude hydrolyzed sugar beet pulp vs. other pentose hydrazones requiring pure sugar feedstocks
Supports direct biomass-to-building-block process research
Qualitative selectivity reported; quantitative comparison not available
Biomass valorization Sustainable chemistry Process chemistry

Scalable Chiral THF Synthesis

L-Arabinose hydrazone serves as a precursor for the multi-gram scale synthesis of chiral tetrahydrofuran (THF) fragments under acidic conditions using Amberlyst® 15 in methanol . This transformation proceeds with a specific diastereomeric ratio, yielding a mixture of THF products with a defined stereochemical profile, a key metric for generating stereochemically diverse fragment libraries for medicinal chemistry.

Scalable Chiral THF Synthesis
Data to verify
Yield up to 99% · Diastereomeric Ratio 75:25 · Multi-gram scale
Reported diastereomeric ratio context for fragment-library synthesis
Amberlyst® 15 / methanol conditions; source-specific review recommended
Medicinal chemistry Fragment-based drug discovery Chiral pool synthesis

Key Intermediate for Sapropterin Hydrochloride

L-Arabinose hydrazone is specifically claimed as a crucial intermediate in patented processes for manufacturing sapropterin hydrochloride (L-tetrahydrobiopterin dihydrochloride), a therapeutic agent for atypical hyperphenylalaninemia [1]. The patent literature details a route from L-rhamnose to 5-deoxy-L-arabinose hydrazone, highlighting a distinct industrial application that is not a generic property of all sugar hydrazones.

Key Intermediate for Sapropterin HCl
Class-level
Claimed intermediate in patented industrial route to sapropterin hydrochloride (L-tetrahydrobiopterin dihydrochloride)
Supports process development context for pterin-based pharmaceuticals
Patent-derived evidence; validation against specific process conditions advised
Pharmaceutical manufacturing API synthesis Process patent

L-Arabinose Hydrazone Application Scenarios


Chiral THF Building Block Synthesis

Procurement of L-arabinose hydrazone is most justified for projects aimed at generating chiral THF fragments for medicinal chemistry libraries. The compound enables a scalable, protecting-group-free dehydration to yield THF derivatives with a specific 75:25 diastereomeric ratio and high yield (up to 99%) [1]. This scenario is particularly relevant when the target THF stereochemistry aligns with that derived from the L-arabinose scaffold.

Biomass Valorization Workflows

L-Arabinose hydrazone is uniquely suited for process research focused on the direct conversion of crude biomass hydrolysates. As demonstrated with sugar beet pulp [1], this compound can be selectively formed and isolated, bypassing the need for pure L-arabinose. This application scenario supports the development of more sustainable and cost-effective chemical supply chains from renewable feedstocks.

Pterin-Based API Process Development

Research and development teams focusing on the synthesis of sapropterin hydrochloride or related pterin analogs should prioritize L-arabinose hydrazone as a key building block. Its established role as a protected intermediate in patented industrial routes [2] provides a strong precedent for its use in developing scalable and cost-effective manufacturing processes for this class of high-value pharmaceuticals.

Application
Selection Property
Validation Focus
Chiral THF fragment synthesis
Stereochemical configuration (2S,3R,4S)
Diastereomeric ratio and yield reproducibility
Biomass valorization research
Selective formation from crude hydrolysates
Process selectivity and isolation efficiency
Pterin-based API process development
Validated intermediate role in patented routes
Process scalability and route compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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